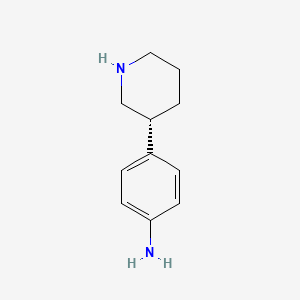

(R)-4-(Piperidin-3-YL)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

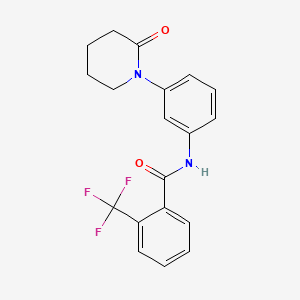

“®-4-(Piperidin-3-YL)aniline” is a heterocyclic organic compound that contains a piperidine ring, aniline moiety, and chiral center . This compound is also known as “®-3-Amino-4-(3-piperidinyl) benzenamine”, and it has a chemical formula C11H16N2.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “®-4-(Piperidin-3-YL)aniline” includes a six-membered piperidine ring, an aniline moiety, and a chiral center. The molecular weight of this compound is 176.26 g/mol .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Physical And Chemical Properties Analysis

“®-4-(Piperidin-3-YL)aniline” is a white to light yellow crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and chloroform, but it is insoluble in water.

Scientific Research Applications

Antihypertensive Activity

A study synthesized a series of compounds similar to (R)-4-(Piperidin-3-YL)aniline, focusing on their antihypertensive activity in rats. This research demonstrates the potential of piperidine derivatives in developing new treatments for hypertension. The findings suggest that certain modifications in the molecular structure could enhance efficacy by influencing both central and peripheral mechanisms (Clark et al., 1983).

Chiral Arene Ruthenium Complexes

Research on chiral arene ruthenium complexes highlighted the utility of (R)-4-(Piperidin-3-YL)aniline derivatives in synthesizing novel ligands for metal complexes. These complexes have significant applications in asymmetric synthesis, showcasing the versatility of piperidine derivatives in organometallic chemistry (Pinto et al., 2004).

Molecular Structure Investigations

A study on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties used molecular structure investigations, including X-ray crystallography and DFT calculations, to analyze intermolecular interactions. This research illustrates the importance of piperidine derivatives in designing molecules with specific electronic properties and interactions (Shawish et al., 2021).

Anticancer Activity

Piperidin-4-one-3-carboxylate derivatives, synthesized from aniline reactions, were evaluated for their anticancer activity. This highlights the potential therapeutic applications of (R)-4-(Piperidin-3-YL)aniline derivatives in oncology, demonstrating their effectiveness against certain cancer cells (Aeluri et al., 2012).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those related to (R)-4-(Piperidin-3-YL)aniline, have shown their effectiveness as corrosion inhibitors for iron. This application is crucial in materials science, particularly in protecting industrial machinery and infrastructure (Kaya et al., 2016).

Pharmaceutical Intermediates

An optimized synthesis of a key pharmaceutical intermediate, closely related to (R)-4-(Piperidin-3-YL)aniline, underlines its significance in the production of narcotic analgesics and fentanyl analogues. This showcases the compound's critical role in synthesizing novel pharmaceutical agents (Kiricojevic et al., 2002).

Future Directions

Piperidine derivatives have significant potential in the pharmaceutical industry . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “®-4-(Piperidin-3-YL)aniline” may have potential applications in drug synthesis, organic catalysis, and material science.

properties

IUPAC Name |

4-[(3R)-piperidin-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOFYDJUDASPJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(Piperidin-3-YL)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)

![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)

![4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2736256.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)

![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)

![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2736264.png)

![2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2736265.png)

![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)